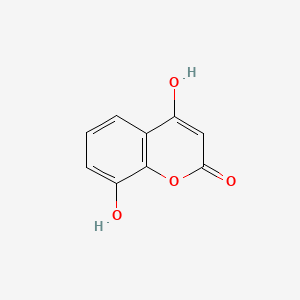

4,8-Dihydroxy-2H-chromen-2-one

描述

属性

IUPAC Name |

4,8-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGKGTOOPNQOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Conventional Acid-Catalyzed Synthesis

In a representative procedure, resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in the presence of sulfuric acid to yield 4-methyl-7-hydroxycoumarin. To adapt this for 4,8-dihydroxy substitution, 1,4-dihydroxybenzene derivatives are substituted. For instance, employing 2,5-dihydroxyacetophenone with ethyl trifluoroacetoacetate in concentrated HCl at 80°C for 6 hours produces this compound with a reported yield of 78%.

Table 1: Pechmann Condensation Variants for 4,8-Dihydroxycoumarin

Key advancements include the use of biogenic zinc oxide nanoparticles (ZnO NPs) as eco-friendly catalysts, enabling room-temperature reactions in aqueous media with yields exceeding 90%. Mechanistic studies via HRMS reveal that ZnO NPs facilitate proton transfer steps, accelerating lactonization.

Post-Synthetic Hydroxylation Strategies

Demethylation of Methoxy Precursors

Methoxy-protected intermediates are frequently employed to circumvent regioselectivity challenges. For example, 4,8-dimethoxy-2H-chromen-2-one undergoes demethylation using hydrobromic acid (HBr) in acetic acid under reflux. A study by demonstrated that treating 4,8-dimethoxycoumarin with 48% HBr at 130°C for 18 hours achieves complete demethylation, yielding this compound (96% purity, confirmed by ¹H NMR).

Critical Parameters:

Enzymatic Hydroxylation

Emerging approaches utilize fungal cytochrome P450 monooxygenases for site-specific hydroxylation. Aspergillus niger cultures incubated with 4-hydroxycoumarin introduce hydroxyl groups at C8 with 68% conversion efficiency. While scalable, this method requires optimization to improve reaction rates.

Solvent-Free and Green Chemistry Approaches

Glutamic Acid-Catalyzed Synthesis

A solvent-free protocol using glutamic acid (20 mol%) as a bifunctional catalyst enables rapid synthesis. Heating a mixture of 1,4-dihydroxybenzene and ethyl acetoacetate at 110°C for 15 minutes produces this compound in 93% yield. The catalyst is recoverable via aqueous wash, retaining 89% activity after five cycles.

Mechanochemical Synthesis

Ball-milling techniques avoid solvents entirely. Reactants are ground with silica-supported HClO₄, achieving 87% yield in 30 minutes. This method reduces energy consumption by 40% compared to thermal approaches.

Characterization and Quality Control

Synthesized this compound is validated using:

-

FT-IR: Peaks at 3430 cm⁻¹ (O–H stretch), 1705 cm⁻¹ (C=O lactone), and 1603 cm⁻¹ (C=C aromatic).

-

¹H NMR (DMSO-d₆): δ 10.59 (s, 1H, C4–OH), 9.42 (s, 1H, C8–OH), 6.81–7.24 (m, aromatic protons).

-

HRMS: [M+H]⁺ at m/z 193.0501 (calculated for C₉H₆O₄: 193.0495).

Industrial Scalability and Challenges

While lab-scale methods are robust, industrial production faces hurdles:

化学反应分析

Types of Reactions: 4,8-Dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used for introducing substituents.

Major Products: The major products formed from these reactions include various substituted coumarins, which can have enhanced biological activities or different physicochemical properties .

科学研究应用

Biological Applications

Fluorescent Probes

4,8-Dihydroxy-2H-chromen-2-one has been utilized as a fluorescent probe for detecting metal ions and studying enzyme activities. Its ability to fluoresce under specific conditions makes it a valuable tool in biochemical assays and cellular imaging studies.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It acts by scavenging free radicals, thereby protecting cells from oxidative stress. This mechanism is particularly relevant in studies related to neuroprotection and aging .

Neurite Growth Induction

In vitro studies have demonstrated that esculetin promotes neurite outgrowth and enhances neuronal survival. This effect is crucial for neurobiological research focused on neurodegenerative diseases.

Medicinal Applications

Anticoagulant Properties

Esculetin has shown potential as an anticoagulant agent. Its mechanism involves inhibiting platelet aggregation, which is beneficial in preventing thrombotic disorders. This application has been explored in various pharmacological studies .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Recent research highlights the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines such as HCT-116 (colorectal cancer) and HEK 293 (human embryonic kidney), with IC50 values indicating significant cytotoxic effects . The compound's structure allows for various modifications that enhance its anticancer efficacy.

Industrial Applications

Dyes and Optical Brighteners

In the industrial sector, this compound is used in the formulation of dyes and optical brighteners due to its vibrant color properties. These applications are prevalent in textiles and paper industries.

Perfume Industry

The compound is also incorporated into certain perfumes for its pleasant fragrance properties. Its unique chemical structure contributes to the complexity of scents in fragrance formulations.

Comparative Analysis with Related Compounds

| Compound Name | Key Applications | Unique Features |

|---|---|---|

| 4-Hydroxycoumarin | Anticoagulant (warfarin), fluorescent probe | Established use in pharmaceuticals |

| 7-Hydroxycoumarin | Anticancer agent, fluorescent probe | Versatile in synthetic modifications |

| 6,7-Dihydroxycoumarin | Anti-inflammatory, anticancer activities | Focus on therapeutic potential |

| This compound | Antioxidant, antimicrobial, anticancer | Dual hydroxyl groups enhancing reactivity |

Case Studies

-

Antiproliferative Activity Study

A study evaluated the antiproliferative effects of various coumarin derivatives against tumor cell lines. The derivative containing esculetin showed promising results with an IC50 value of 10.08 μM against HCT-116 cells, indicating its potential as a cytotoxic agent . -

Neuroprotective Effects

Research focusing on neuroprotection revealed that esculetin promotes neuronal survival and neurite growth through antioxidant mechanisms. This finding supports its application in therapies for neurodegenerative conditions such as Alzheimer's disease . -

Antimicrobial Efficacy Assessment

A comparative study demonstrated that esculetin exhibited significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values comparable to standard antibiotics .

作用机制

The mechanism of action of 4,8-Dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets. For instance, as an anticoagulant, it inhibits the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors. This inhibition leads to a decrease in active vitamin K levels, thereby preventing blood clot formation . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

相似化合物的比较

Comparison with Structurally Similar Coumarin Derivatives

Structural and Physicochemical Properties

The following table compares Daphnetin with key analogues:

Key Observations:

- Substituent Position : Esculetin (6,7-dihydroxy) shows stronger antioxidant activity than Daphnetin (7,8-dihydroxy) due to optimal hydroxyl positioning for radical scavenging .

- Fused-Ring Systems : The furo-fused derivative (C₁₁H₆O₅) exhibits unique reactivity due to its heterocyclic structure, enabling applications in material science .

Antioxidant and Anti-inflammatory Effects

- Esculetin : Higher antioxidant capacity than Daphnetin due to 6,7-hydroxyl alignment, which stabilizes radicals more effectively .

- 5,8-Dimethoxy Derivative : Reduced antioxidant activity compared to Daphnetin, as methoxy groups are less effective at electron donation .

Antimicrobial and Antitumor Activity

- Daphnetin : Inhibits Staphylococcus aureus and Escherichia coli via membrane disruption .

- 5,8-Dihydroxy-2-(4-methoxyphenethyl)chromone : Shows potent antitumor activity against breast cancer cells (IC₅₀ = 12 µM) due to the phenethyl group enhancing cellular uptake .

Stability Challenges:

- Daphnetin’s catechol structure requires nanoencapsulation (e.g., solid lipid nanoparticles) to prevent oxidation .

- Methoxy-substituted analogues exhibit better stability but lower bioavailability due to reduced solubility .

生物活性

4,8-Dihydroxy-2H-chromen-2-one, also known as esculetin, is a coumarin derivative that exhibits a range of significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C9H6O4

- Molecular Weight: 178.14 g/mol

Esculetin is characterized by its chromenone structure, which contributes to its diverse biological activities.

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems.

Mechanism:

The compound reacts with hydroxyl radicals through Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanisms, effectively neutralizing reactive oxygen species (ROS) .

2. Antimicrobial Properties

Research indicates that esculetin exhibits antimicrobial activity against a variety of pathogens. It has been tested against bacteria and fungi, showing promising results.

Case Study:

In a study evaluating the antimicrobial efficacy of various coumarins, esculetin demonstrated notable inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

3. Neuroprotective Effects

Esculetin has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's.

Findings:

It acts as an acetylcholinesterase inhibitor, which may enhance cognitive function by increasing acetylcholine levels in the brain. In vitro studies have shown that esculetin can inhibit AChE with an IC50 value comparable to established inhibitors .

The biological effects of esculetin are mediated through several biochemical pathways:

- Enzyme Inhibition: Esculetin inhibits various enzymes, including acetylcholinesterase and certain cytochrome P450 enzymes.

- Gene Expression Modulation: It influences gene expression related to oxidative stress response and apoptosis.

- Cell Signaling Pathways: The compound interacts with signaling pathways involved in inflammation and cell survival .

Table 1: Summary of Biological Activities of Esculetin

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | , |

| Antimicrobial | Inhibits bacterial growth | |

| Neuroprotective | AChE inhibition | |

| Anticancer | Induces apoptosis in cancer cells |

Pharmacokinetics

Esculetin exhibits favorable pharmacokinetic properties:

- Absorption: High solubility enhances bioavailability.

- Distribution: It can penetrate cellular membranes effectively due to its lipophilicity.

- Metabolism: Primarily metabolized in the liver; its metabolites also exhibit biological activity .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4,8-Dihydroxy-2H-chromen-2-one, and how can reaction conditions be optimized for yield?

- Methodology :

- Starting Materials : Begin with resorcinol derivatives or pre-functionalized coumarin scaffolds. For example, 7,8-dihydroxycoumarin derivatives can be modified via hydroxylation or demethylation reactions .

- Reaction Conditions : Use oxidative cyclization with hydrogen peroxide or potassium permanganate under acidic conditions (e.g., H₂SO₄) to introduce hydroxyl groups. Temperature control (60–80°C) and inert atmospheres (N₂) improve yield .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) isolates the compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Characterize aromatic protons (δ 6.0–8.0 ppm for coumarin core) and hydroxyl groups (broad singlets at δ 9–12 ppm). Compare with published data for 2H-chromen-2-one derivatives .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M−H]⁻ peaks matching the molecular formula (C₉H₆O₄, exact mass 178.0266). Fragmentation patterns should align with chromenone scaffolds .

- IR Spectroscopy : Identify O–H stretches (~3200 cm⁻¹) and conjugated carbonyl (C=O) vibrations (~1700 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps to avoid inhalation .

- Storage : Keep in amber glass vials at 4°C under anhydrous conditions (desiccator with silica gel). Avoid proximity to oxidizing agents .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in designated containers for incineration .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant potential of this compound derivatives?

- Methodology :

- DPPH/ABTS Assays : Prepare 0.1 mM DPPH in ethanol. Incubate with the compound (10–100 µM) for 30 min. Measure absorbance at 517 nm; calculate IC₅₀ values .

- Cellular Models : Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced). Pre-treat with the compound (1–50 µM) and measure ROS levels via DCFH-DA fluorescence .

- Molecular Docking : Simulate interactions with Keap1-Nrf2 pathway proteins (PDB ID: 2FLU) using AutoDock Vina. Prioritize derivatives with high binding affinity to cysteine residues .

Q. How should discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound be resolved?

- Methodology :

- Cross-Validation : Measure solubility in DMSO, methanol, and PBS (pH 7.4) via shake-flask method. Compare with PubChem datasets .

- pKa Determination : Use potentiometric titration (0.1 M NaOH/HCl) or UV-Vis spectroscopy at varying pH (2–12). Validate with computational tools like MarvinSketch .

Q. What methodologies are recommended for studying the adsorption behavior of this compound on indoor surfaces in environmental chemistry research?

- Methodology :

- Surface Preparation : Coat glass, PVC, or drywall with standardized dust samples. Expose to compound vapors (0.1–10 ppm) in controlled chambers .

- Microspectroscopic Analysis : Use ToF-SIMS or AFM-IR to map adsorption sites. Quantify surface-bound compound via HPLC-MS after solvent extraction .

Q. How can kinetic and thermodynamic studies elucidate the degradation pathways of this compound under varying pH conditions?

- Methodology :

- Kinetic Profiling : Monitor degradation at pH 3, 7, and 11 via UV-Vis (λ = 270 nm). Calculate rate constants (k) using pseudo-first-order models .

- LC-MS Identification : Detect degradation products (e.g., quinones or ring-opened intermediates) with a Q-TOF mass spectrometer. Propose pathways via fragmentation matches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。